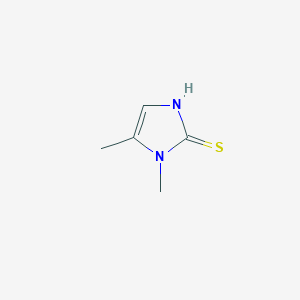
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione is a chemical compound with the molecular formula C5H8N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . The average mass of the molecule is 128.195 Da .Physical And Chemical Properties Analysis
Imidazole derivatives, such as 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione, are typically white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Bonding in Rh(I) Complexes
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has been studied for its role in catalytic activities, particularly in Rh(I) complexes. It's been shown that thione complexes are effective catalyst precursors for hydroformylation reactions under certain conditions, indicating potential for industrial applications in catalysis (Neveling et al., 2005).
Synthesis and Cytotoxicity of Imidazole Derivatives
The compound has been utilized in the synthesis of imidazole derivatives, which were evaluated for their cytotoxic effects on cancer and noncancer cells. This research highlights its potential use in medicinal chemistry and drug development (Meriç et al., 2008).
Nucleophilic Reactions in Organic Synthesis
Research on 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has explored its ambivalent nucleophilicity, particularly in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate. These studies are significant in the field of organic synthesis, providing insights into the mechanisms and outcomes of these reactions (Mlostoń et al., 2008).
Corrosion Inhibition
Arylamino substituted derivatives of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic media. This indicates a potential application in materials science, particularly in protecting metals from corrosion (Duran et al., 2021).
Eigenschaften
IUPAC Name |
3,4-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQTCBBEXSFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

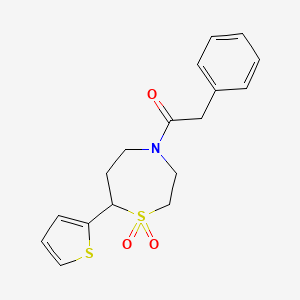
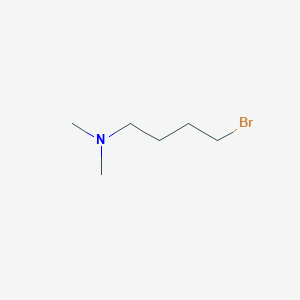
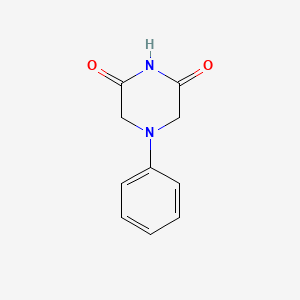
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

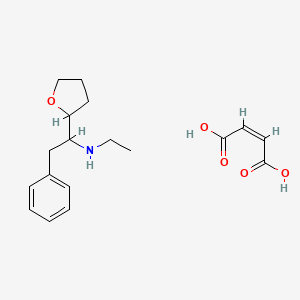
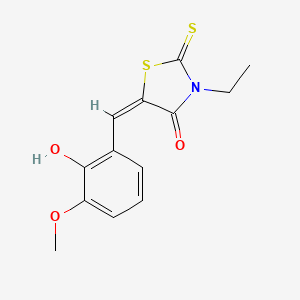
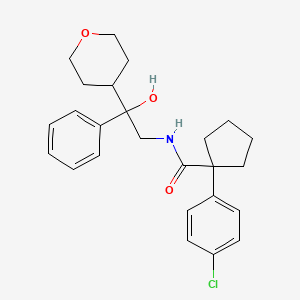
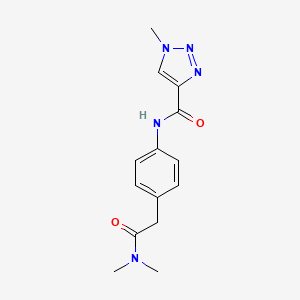
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)